5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine
Overview
Description
5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reactions with isopropylthiol . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
- Oxidation : This compound can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
- Substitution : The phenyl ring can undergo electrophilic or nucleophilic substitution reactions .
- Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
- Substitution : Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions .
- Oxidation : Sulfoxides and sulfones.
- Reduction : Reduced heterocyclic compounds.
- Substitution : Substituted phenyl derivatives .
Scientific Research Applications
5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:
- Medicinal Chemistry : It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent .
- Materials Science : Used in the development of novel materials with specific electronic or optical properties .
- Biological Studies : Explored for its interactions with various biological targets, including enzymes and receptors .
- Industrial Applications : Potential use in the synthesis of other complex organic compounds and as a precursor in chemical manufacturing .
Mechanism of Action
The mechanism of action of 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds:
- 5-Phenyl-1,3,4-oxadiazol-2-amine : Similar structure but lacks the isopropylthio group .
- 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine : Contains a methyl group instead of an isopropylthio group .
Uniqueness: 5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine is unique due to the presence of the isopropylthio group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific biological targets and improve its efficacy in various applications .
Properties
IUPAC Name |
5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7(2)16-9-5-3-4-8(6-9)10-13-14-11(12)15-10/h3-7H,1-2H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHLBOHEPODZQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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